4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H12N2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a piperazine ring substituted with a methyl group and a ketone functionality.
Preparation Methods
The synthesis of 4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with 3-methyl-5-oxopiperazine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation .
These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and thiophene moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects .
Comparison with Similar Compounds
4-(3-Methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives and piperazine-containing compounds. Similar compounds include:
Thiophene-2-carbaldehyde: Lacks the piperazine ring and methyl group, making it less complex.
3-Methyl-5-oxopiperazine: Lacks the thiophene ring, limiting its applications in materials science.
Thiophene-2-carboxylic acid: An oxidized form of thiophene-2-carbaldehyde, used in different chemical reactions
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12N2O2S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-(3-methyl-5-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c1-7-3-12(4-10(14)11-7)8-2-9(5-13)15-6-8/h2,5-7H,3-4H2,1H3,(H,11,14) |
InChI Key |
QRTMBZXIULDPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=O)N1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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